Chemical structure and properties of (1-Phenylpiperidin-3-yl)methanol
Chemical structure and properties of (1-Phenylpiperidin-3-yl)methanol
An In-depth Technical Guide to (1-Phenylpiperidin-3-yl)methanol: Structure, Properties, and Synthetic Insights
Introduction
(1-Phenylpiperidin-3-yl)methanol is a chiral heterocyclic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, which combines a phenyl-substituted piperidine ring with a primary alcohol, makes it a versatile synthetic intermediate. The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, and the specific substitution pattern of this molecule offers unique stereochemical and electronic properties. This guide provides a comprehensive technical overview of (1-Phenylpiperidin-3-yl)methanol, detailing its chemical structure, physicochemical properties, spectroscopic signature, and synthetic pathways. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its potential application in the synthesis of novel therapeutic agents.
Chemical Structure and Identification
The molecular architecture of (1-Phenylpiperidin-3-yl)methanol is defined by a piperidine ring N-substituted with a phenyl group and a hydroxymethyl group at the 3-position. The presence of a stereocenter at the C3 position of the piperidine ring means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.
Caption: Chemical structure of (1-Phenylpiperidin-3-yl)methanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1-phenylpiperidin-3-yl)methanol |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol [1] |
| Canonical SMILES | C1CC(CNC1C2=CC=CC=C2)CO |
| InChI Key | LRMSJSMBPXSCCK-UHFFFAOYSA-N[2] |
| CAS Number | Not explicitly found, related compounds have CAS numbers such as 4606-65-9 for piperidin-3-ylmethanol[3][4] and 858849-92-0 for Phenyl(piperidin-3-yl)methanol hydrochloride.[5] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Melting Point | Likely a solid at room temperature. For comparison, N-phenylbenzamide has a melting point of 166-168 °C.[6] | Analogy to similar solid amines and alcohols. |
| Boiling Point | >300 °C (Predicted). Phenyl(piperidin-4-yl)methanol has a predicted boiling point of 322.82 °C.[7] | Analogy to structural isomers. |
| Solubility | Soluble in methanol and chloroform.[8][9] Limited solubility in water, but likely soluble in acidic aqueous solutions due to the basic piperidine nitrogen. | General solubility of amines and alcohols. |
| pKa | Estimated around 8.5-9.5 for the protonated piperidine nitrogen. | Typical range for N-aryl piperidines. |
| LogP | 1.4 (Predicted for Phenyl(piperidin-3-yl)methanol).[2] | Computational prediction. |
The tertiary amine of the piperidine ring imparts basic properties, allowing for salt formation with acids, which can enhance aqueous solubility. The phenyl group and the overall carbon skeleton contribute to its lipophilicity, as indicated by the predicted LogP value.
Stereochemistry
The carbon atom at the 3-position of the piperidine ring, which is attached to the hydroxymethyl group, is a chiral center. Therefore, (1-Phenylpiperidin-3-yl)methanol can exist as two enantiomers: (S)-(1-phenylpiperidin-3-yl)methanol and (R)-(1-phenylpiperidin-3-yl)methanol.
The stereochemistry of piperidine-based compounds is often critical for their pharmacological activity. Different enantiomers can exhibit distinct binding affinities for biological targets, metabolic stabilities, and off-target effects. For instance, the (S)-enantiomer of the related compound 3-hydroxymethylpiperidine is noted as a valuable intermediate for enantioselective synthesis in drug development.[10] Consequently, the stereoselective synthesis of (1-Phenylpiperidin-3-yl)methanol is of significant interest to medicinal chemists.
Synthesis and Manufacturing
A plausible synthetic route to (1-Phenylpiperidin-3-yl)methanol can be envisioned through several established organic chemistry transformations. One common approach would involve the N-arylation of a suitable piperidine precursor, followed by or preceded by the introduction of the hydroxymethyl group.
A likely pathway starts with 3-piperidinemethanol, which is commercially available.[3][4] This can then undergo N-arylation with an activated phenyl source, such as fluorobenzene or through a Buchwald-Hartwig amination with a phenyl halide.
Caption: Plausible synthetic route via Buchwald-Hartwig amination.
Experimental Protocol: Conceptual Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Addition of Reactants: Add piperidin-3-ylmethanol and the phenyl halide (e.g., bromobenzene) to the flask, followed by an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for a sufficient time (e.g., 12-24 hours) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield (1-Phenylpiperidin-3-yl)methanol.
Spectroscopic Analysis and Characterization
The structural elucidation of (1-Phenylpiperidin-3-yl)methanol relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. - Hydroxymethyl Protons (CH₂OH): A doublet of doublets or multiplet around δ 3.4-3.6 ppm. - Piperidine Ring Protons: A complex series of multiplets from δ 1.5-3.5 ppm. The protons on carbons adjacent to the nitrogen will be downfield. - Alcohol Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons: Peaks between δ 115-150 ppm. - Hydroxymethyl Carbon (CH₂OH): A peak around δ 65 ppm.[3] - Piperidine Ring Carbons: Peaks in the range of δ 25-60 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad band around 3300-3400 cm⁻¹ (from the alcohol).[11][12] - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[11] - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[11] - C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.[11] - Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 191. - Key Fragments: Loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the piperidine ring. |
For reference, the ¹H NMR spectrum of the parent compound, 3-piperidinemethanol, shows signals for the hydroxymethyl protons around 3.4 ppm and a complex pattern for the ring protons between 1.0 and 3.0 ppm in CDCl₃.[13] The introduction of the N-phenyl group would be expected to shift the signals of the adjacent piperidine protons downfield.
Pharmacological Profile and Applications in Drug Development
While (1-Phenylpiperidin-3-yl)methanol itself is not known to be a potent therapeutic agent, its structural motifs are present in a wide range of biologically active molecules. The phenylpiperidine scaffold is a key feature in many drugs targeting the central nervous system (CNS), including opioids and dopamine reuptake inhibitors.[14][15]
This compound serves as a valuable building block for creating libraries of derivatives for drug discovery. The hydroxyl group provides a convenient handle for further functionalization, such as etherification, esterification, or conversion to other functional groups. The piperidine nitrogen can also be further modified.
Caption: Role as a scaffold in developing new therapeutics.
Derivatives of related structures, such as 3-phenoxypropyl piperidines, have been investigated as potent and selective ORL1 (NOP) receptor agonists.[16] Additionally, phenylpiperazine derivatives have been explored as EGFR tyrosine kinase inhibitors for oncology applications.[17] This highlights the broad potential of the core structure in various therapeutic areas.
Safety and Handling
While specific toxicity data for (1-Phenylpiperidin-3-yl)methanol is not available, it should be handled with the standard precautions for laboratory chemicals. The related compound, piperidin-3-ylmethanol, is classified as causing severe skin burns and eye damage.[3] Similar hazards should be assumed for its N-phenyl derivative.
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. Recommended storage for similar compounds is often at 2-8°C under a dry, inert atmosphere.[18]
Conclusion
(1-Phenylpiperidin-3-yl)methanol is a structurally significant molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its combination of a phenylpiperidine core, a chiral center, and a reactive hydroxymethyl group makes it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders. While comprehensive experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation of its predicted properties and characteristics based on established chemical principles and data from closely related analogues. Further research into its stereoselective synthesis and the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
-
Chemsrc. CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
- Google Patents. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
-
PubChem. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581. [Link]
-
KCVs.ca. Phenylmethanol. [Link]
-
PubChem. Piperidin-3-ylmethanol | C6H13NO | CID 107308. [Link]
-
Kuujia.com. Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). [Link]
-
MDPI. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]
-
PubChem. Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer) | C18H21NO. [Link]
-
Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6). [Link]
-
PubChemLite. Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO). [Link]
-
PubChem. Phenyl-(3-phenylpiperidin-1-yl)methanone | C18H19NO | CID 24750521. [Link]
-
PubChemLite. (3-phenylpiperidin-3-yl)methanol (C12H17NO). [Link]
-
SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
ResearchGate. EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. [Link]
-
PubMed. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]
-
AboutScience. Drug Target Insights 2023 | DOI: 10.33393/dti.2023.2638 | Gajera G. et al. Table S2. List of predicted NOR inhibitors subjected. [Link]
-
ResearchGate. (PDF) (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
PubMed. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]
-
SpectraBase. 1-Methyl-2-phenylpiperidin-3-ol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST. Infrared spectra of methanol, ethanol, and n-propanol. [Link]
-
PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
Sources
- 1. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Phenyl(piperidin-3-yl)methanol hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride | Chemsrc [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. swgdrug.org [swgdrug.org]
- 9. natural.studiamsu.md [natural.studiamsu.md]
- 10. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 11. applets.kcvs.ca [applets.kcvs.ca]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. (1-Ethylpiperidin-3-yl)methanol | 54525-19-8 [sigmaaldrich.com]
